molecular formula C15H19F3N2O3 B564244 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) CAS No. 144646-34-4

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)

Cat. No.: B564244
CAS No.: 144646-34-4
M. Wt: 332.323
InChI Key: JECDIUYILCAULH-YDALLXLXSA-N
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Description

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a phenylpropyl group, with an amino and oxo functional group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Phenylpropyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenylpropyl moiety.

    Introduction of the Amino and Oxo Groups: These functional groups can be introduced through selective oxidation and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylpropyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine: Lacks the trifluoroacetate group, which can influence its solubility and reactivity.

    1-[(2S)-Amino-1-oxo-3-phenylpropyl]piperidine: Features a piperidine ring instead of a pyrrolidine ring, affecting its conformational flexibility and biological activity.

Uniqueness

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) is unique due to the presence of the trifluoroacetate group, which can enhance its stability and solubility in organic solvents. This makes it a valuable compound for various applications in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C2HF3O2/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14H2;(H,6,7)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECDIUYILCAULH-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721638
Record name Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144646-34-4
Record name Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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